Erepdekinra versus IL-1 Receptor Antagonists: Molecular Target Class Differentiation
Erepdekinra is unequivocally classified as an interleukin-17A receptor (IL-17RA) antagonist in the WHO INN registry and authoritative drug databases [1]. This target class distinction fundamentally differentiates Erepdekinra from IL-1 pathway inhibitors such as anakinra, canakinumab, and rilonacept. However, quantitative comparative binding affinity data (IC50, Kd, Ki) for Erepdekinra against IL-17RA have not been published in peer-reviewed literature. Consequently, the target class difference is established at the level of molecular classification rather than through direct biochemical comparison.
| Evidence Dimension | Primary molecular target |
|---|---|
| Target Compound Data | IL-17RA (interleukin-17 receptor A) antagonist |
| Comparator Or Baseline | Anakinra: IL-1 receptor antagonist; Canakinumab: IL-1β monoclonal antibody; Rilonacept: IL-1 trap fusion protein |
| Quantified Difference | Target class difference established via INN classification; no comparative potency data available |
| Conditions | Classification based on WHO International Nonproprietary Names registry and drug database annotations |
Why This Matters
The IL-17RA target class distinction defines Erepdekinra's intended application in Th17-mediated inflammatory pathway research, which is mechanistically distinct from inflammasome/IL-1β-driven models where anakinra or canakinumab are appropriate.
- [1] PatSnap Synapse. (2025). Erepdekinra Drug Intelligence Report. PatSnap Synapse Database. View Source
